molecular formula C8H7N3O2 B3048314 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1638767-45-9

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B3048314
CAS No.: 1638767-45-9
M. Wt: 177.16
InChI Key: ZBKIWCQGXXRRBU-UHFFFAOYSA-N
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Description

5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H7N3O2 . This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Cellular Effects

The effects of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid on cellular processes are diverse and multifaceted. One of the primary effects of this compound is its ability to alter cell signaling pathways. By inhibiting protein kinase B (PKB), this compound can induce apoptosis in cancer cells, thereby reducing tumor growth . This compound also affects gene expression by modulating the activity of transcription factors that are involved in the regulation of cell cycle progression and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active sites of enzymes such as protein kinase B (PKB), this compound prevents the phosphorylation and activation of these enzymes . This inhibition disrupts the downstream signaling pathways that are essential for cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . The long-term effects of this compound on cellular function are still being investigated, with some studies suggesting potential cumulative effects on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth by inducing apoptosis in cancer cells . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and energy metabolism. This compound interacts with enzymes such as ribonucleotide reductase, which is essential for the synthesis of deoxyribonucleotides . By modulating the activity of these enzymes, this compound can influence the overall metabolic flux and alter the levels of key metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound can accumulate in specific cellular compartments, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications that direct its localization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization using sodium methoxide . Another approach involves the use of 5-bromo-2,4-dichloropyrimidine as a starting material, which undergoes a series of reactions including palladium-catalyzed cross-coupling and cyclization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups like halides or alkyl groups .

Scientific Research Applications

Chemistry: In chemistry, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries, particularly those involving amides and other derivatives .

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors. These inhibitors are crucial in cancer research and treatment, as they can block the activity of enzymes involved in cell growth and proliferation .

Industry: In the industrial sector, derivatives of this compound are used in the development of new materials and as intermediates in the synthesis of pharmaceuticals .

Comparison with Similar Compounds

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 2-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • 4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Comparison: Compared to these similar compounds, 5-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. For example, the presence of a methyl group at the 5-position can enhance its binding affinity to certain enzymes, making it a more potent inhibitor .

Properties

IUPAC Name

5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-4-2-9-7-5(4)6(8(12)13)10-3-11-7/h2-3H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKIWCQGXXRRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201423
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638767-45-9
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638767-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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